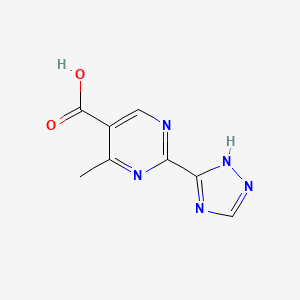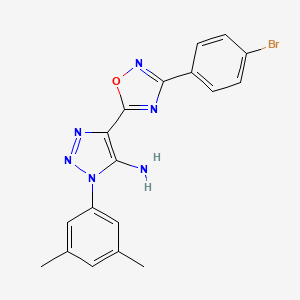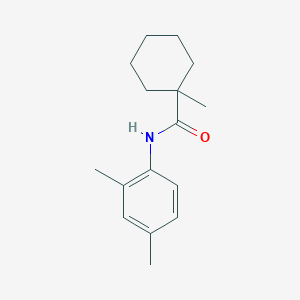![molecular formula C12H8Cl2F3N3 B2799901 1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine CAS No. 648859-62-5](/img/structure/B2799901.png)
1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is a related compound . It has a molecular weight of 212.56 and its linear formula is C6H4ClF3N2O .
Synthesis Analysis
While the specific synthesis process for “1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine” is not available, a similar compound “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” can be synthesized by adding methylhydrazine to a stirred solution of ethyl 4,4,4-trifluoromethylacetoacetate and ethanol at room temperature .Molecular Structure Analysis
The InChI code for “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is 1S/C6H4ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3 .Physical And Chemical Properties Analysis
The compound “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” has a melting point of 200-202°C . It is a white to yellow solid or semi-solid or liquid .Applications De Recherche Scientifique
Agrochemicals
The trifluoromethylpyridine (TFMP) moiety, present in this compound, plays a crucial role in crop protection. TFMP derivatives are used to safeguard crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activity to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics .
Pharmaceuticals
Several TFMP derivatives have made their mark in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The fluorine atom’s influence, coupled with the pyridine scaffold, contributes to their pharmacological effects. Expect further novel applications of TFMP in drug development .
Veterinary Products
Beyond human medicine, TFMP derivatives find utility in veterinary applications. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate potential in addressing animal health concerns, thanks to their unique chemical properties .
Intermediate Synthesis
2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF): , a derivative of our compound, serves as a chemical intermediate. It plays a pivotal role in synthesizing various crop-protection products. Researchers have explored multiple methods for synthesizing 2,3,5-DCTF .
Receptor Binding
The indole scaffold within this compound may contribute to its biological potential. Indole derivatives have shown high affinity for multiple receptors, making them valuable for drug development. Investigating the binding interactions of this compound with specific receptors could yield insights for designing new derivatives .
PI3K Inhibition
In the context of cancer research, alpelisib , which contains a trifluoromethyl alkyl-substituted pyridine moiety, inhibits phosphoinositide 3-kinases (PI3Ks). PI3Ks play essential roles in cell proliferation, apoptosis, motility, and glucose metabolism. Alpelisib’s unique structure contributes to its therapeutic effects .
Safety and Hazards
The compound “5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” has several hazard statements: H302-H312-H315-H319-H332-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F3N3/c1-20-11(14)9(10(19-20)12(15,16)17)6-18-8-4-2-7(13)3-5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYAOOQESBNWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2S,3R)-3-Aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2799818.png)
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2799819.png)
![2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2799820.png)

![2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2799827.png)

![N,N-Dimethyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2799830.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2799831.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799833.png)
![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)
![2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2799837.png)


